molecular formula C31H34N2O8S B11219539 Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11219539
M. Wt: 594.7 g/mol
InChI Key: NXSMGSZBGBYRDH-UHFFFAOYSA-N
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Description

METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core, methoxy groups, and a pyrrolidine sulfonyl benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.

    Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the pyrrolidine sulfonyl benzoyl group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a pyrrolidine sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets. The pyrrolidine sulfonyl group is known to interact with certain enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core may also interact with receptors or other proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-FLUOROPHENYL)-2,4-DIOXOBUTANOATE: Similar in structure but lacks the tetrahydroisoquinoline core.

    4,6-DIMETHOXY-2-METHYLSULFONYL-PYRIMIDINE: Shares the methoxy and sulfonyl groups but has a different core structure.

Uniqueness

METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is unique due to its combination of a tetrahydroisoquinoline core with methoxy and pyrrolidine sulfonyl benzoyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C31H34N2O8S

Molecular Weight

594.7 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C31H34N2O8S/c1-38-28-18-23-14-17-33(30(34)21-8-12-25(13-9-21)42(36,37)32-15-4-5-16-32)27(26(23)19-29(28)39-2)20-41-24-10-6-22(7-11-24)31(35)40-3/h6-13,18-19,27H,4-5,14-17,20H2,1-3H3

InChI Key

NXSMGSZBGBYRDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)COC5=CC=C(C=C5)C(=O)OC)OC

Origin of Product

United States

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